molecular formula C15H20N2O2 B2525423 N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide CAS No. 2034539-45-0

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide

Cat. No.: B2525423
CAS No.: 2034539-45-0
M. Wt: 260.337
InChI Key: SMCBYAFEUKLXCI-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a hybrid structure that combines a pyridine core with a tetrahydropyran (oxane) carboxamide. The molecular scaffold incorporates a pyridine-3-carboxamide group, a structure prevalent in numerous biologically active molecules and pharmaceutical agents . This core is known for its versatility as a building block in synthesizing compounds with various potential activities. The specific substitution pattern on the pyridine ring, including the cyclopropyl group at the 5-position, is a common strategy in lead optimization to fine-tune the properties of drug candidates, as seen in the development of potent nicotinic acetylcholine receptor (nAChR) ligands and aldosterone synthase inhibitors . Similarly, the oxane (tetrahydropyran) ring system is a privileged saturated heterocycle frequently employed to improve the metabolic stability and pharmacokinetic profiles of therapeutic molecules. This compound is intended for research applications only, providing a valuable intermediate for chemists exploring new chemical entities in areas such as neuroscience, cardiovascular biology, and enzymology. Researchers can utilize this building block to develop novel probes or potential inhibitors for target proteins. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(13-3-5-19-6-4-13)17-9-11-7-14(10-16-8-11)12-1-2-12/h7-8,10,12-13H,1-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCBYAFEUKLXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through cyclopropanation of a suitable pyridine derivative using reagents like diazomethane or cyclopropylcarbene.

    Coupling with Oxane Derivative: The cyclopropylpyridine intermediate is then coupled with an oxane derivative, such as tetrahydropyran-4-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction. This can be achieved by reacting the carboxylic acid group of the oxane derivative with an amine group from the cyclopropylpyridine intermediate in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or oxane rings are replaced with other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide has a wide range of scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new materials, coatings, and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide with three classes of analogous compounds, emphasizing structural, physicochemical, and functional differences.

Benzimidazole Derivatives ()


Benzimidazole-based compounds (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) ) share a heteroaromatic core but differ in substituents and flexibility:

  • Aromatic System : Benzimidazoles feature a fused benzene-imidazole ring, enabling π-π stacking and enhanced planarity compared to the pyridine-oxane system.
  • Biological Relevance : Benzimidazoles are well-documented protease inhibitors and antimicrobial agents, but the pyridine-oxane hybrid may prioritize different target interactions due to reduced planarity and altered hydrogen-bonding capacity.

Oxetane/Acetamide Hybrids ()

The crystal structure of N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) highlights key differences:

  • Ring Size : Oxetane (3-membered) vs. oxane (6-membered) rings confer distinct strain and conformational dynamics. Oxetanes are increasingly used in drug design for improving solubility and metabolic stability.
  • Halogen Substitution : The bromine in 9a enhances electrophilicity, while the cyclopropyl group in the target compound may reduce reactivity, favoring passive diffusion.
  • Crystallographic Behavior : Both compounds exhibit hydrogen-bonding networks, but the oxane ring’s larger size in the target compound could allow for greater torsional flexibility .

Methyl Violet and Dye Analogs ()


While Methyl Violet is a triarylmethane dye with a charged aromatic system, the target compound’s neutral pyridine-oxane scaffold lacks conjugated chromophores. This difference underscores divergent applications: dyes rely on extended π-systems for light absorption, whereas carboxamides often prioritize target binding via hydrogen bonds and steric complementarity.

Data Table: Structural and Functional Comparison

Parameter Target Compound Benzimidazole (B1) Oxetane Hybrid (9a)
Core Structure Pyridine-oxane carboxamide Benzimidazole-methoxy aniline Oxetane-bromoacetamide
Ring System 6-membered oxane Fused benzene-imidazole 3-membered oxetane
Key Substituent Cyclopropyl (pyridine) Methoxy (aniline) Bromine (phenyl), Chloromethyl (oxetane)
Hydrogen-Bonding Capacity Amide (C=O, NH) Amine (NH), ether (OCH₃) Amide (C=O, NH), halogen (Br)
Flexibility Moderate (oxane chair conformers) Low (planar aromatic system) High (strained oxetane)
Potential Applications Enzyme inhibition, polymer design Antimicrobial agents Crystallography models, drug scaffolds

Research Findings and Implications

  • Synthetic Accessibility : The cyclopropyl group in the target compound may complicate synthesis compared to simpler substituents (e.g., methyl or methoxy groups), requiring specialized reagents or conditions .
  • Crystallography : SHELX software () has been pivotal in resolving structures of related carboxamides, suggesting its utility for analyzing the target compound’s conformation and packing .
  • Biological Performance : While benzimidazoles and oxetane hybrids show validated bioactivity, the pyridine-oxane system’s performance remains speculative without empirical data. Computational modeling (e.g., docking studies) could predict target affinity relative to analogs.

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